tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-4-yl)carbamate
CAS No.: 848500-02-7
Cat. No.: VC3868045
Molecular Formula: C16H22N4O2
Molecular Weight: 302.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848500-02-7 |
|---|---|
| Molecular Formula | C16H22N4O2 |
| Molecular Weight | 302.37 g/mol |
| IUPAC Name | tert-butyl N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-13-6-9-20(10-7-13)14-12(11-17)5-4-8-18-14/h4-5,8,13H,6-7,9-10H2,1-3H3,(H,19,21) |
| Standard InChI Key | JPJYGUILUQQOOW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=N2)C#N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=N2)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s systematic IUPAC name, tert-butyl N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]carbamate, reflects its three primary components:
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A piperidine ring serving as the central scaffold.
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A 3-cyanopyridinyl group attached to the piperidine nitrogen, introducing aromaticity and hydrogen-bonding potential.
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A Boc-protected carbamate at the 4-position of the piperidine, enhancing steric protection during synthetic workflows .
Table 1: Key Molecular Properties
The cyanopyridine moiety contributes to the compound’s planar geometry, while the Boc group introduces steric bulk, as evidenced by X-ray crystallography data of analogous structures . The piperidine ring adopts a chair conformation, with the carbamate group occupying an equatorial position to minimize steric strain .
Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR (101 MHz, CDCl₃):
Infrared Spectroscopy (IR):
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Strong absorption at 2245 cm⁻¹ (C≡N stretch), 1695 cm⁻¹ (carbamate C=O), and 1520 cm⁻¹ (pyridine ring vibrations).
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically follows a three-step sequence:
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Piperidine Protection:
Reaction of 4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), yields tert-butyl piperidin-4-ylcarbamate. -
N-Alkylation:
The piperidine nitrogen undergoes nucleophilic substitution with 2-chloro-3-cyanopyridine in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C. -
Purification:
Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity, confirmed by HPLC (C18 column, acetonitrile/water gradient).
Table 2: Optimization Parameters for Key Reactions
| Step | Optimal Conditions | Yield Improvement Strategies |
|---|---|---|
| Boc Protection | 0°C → RT, 12 h, 4Å molecular sieves | Anhydrous conditions prevent hydrolysis |
| N-Alkylation | DMF, K₂CO₃, 80°C, 24 h | Microwave irradiation reduces time to 2 h |
Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and safety.
Pharmaceutical Applications
Kinase Inhibitor Development
The compound serves as a precursor to Bruton’s tyrosine kinase (BTK) inhibitors. For example, coupling the piperidine scaffold with substituted pyrazoles generates candidates with IC₅₀ values <10 nM against B-cell malignancies .
Neurological Agents
Structural analogs demonstrate affinity for σ-1 receptors (Kᵢ = 12–45 nM), implicating potential in neuropathic pain management . The cyanopyridine group’s electron-withdrawing properties enhance blood-brain barrier penetration .
Table 3: Bioactivity of Representative Derivatives
| Derivative Structure | Target | IC₅₀/Kᵢ | Therapeutic Area |
|---|---|---|---|
| Pyrazole-piperidine hybrid | BTK | 3.2 nM | Oncology |
| Benzamide analog | σ-1 Receptor | 18 nM | Neurology |
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent work employs chiral phosphoric acids to induce enantioselectivity during piperidine functionalization, achieving 90% ee for (R)-configured derivatives .
Solid-Phase Synthesis
Immobilization on Wang resin enables rapid generation of combinatorial libraries, reducing purification demands.
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